[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine
Description
Properties
Molecular Formula |
C25H35P |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
cyclohexyl-(3-ethylpentan-3-yl)-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C25H35P/c1-4-25(5-2,6-3)26(22-17-11-8-12-18-22)24-20-14-13-19-23(24)21-15-9-7-10-16-21/h7,9-10,13-16,19-20,22H,4-6,8,11-12,17-18H2,1-3H3 |
InChI Key |
DEPQWKZYBVEOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
From Halogenophosphines and Organometallic Reagents
- Starting Materials: Chlorophosphines bearing the desired substituents or biphenyl derivatives functionalized with halogens (e.g., 2-halobiphenyl) are common precursors.
- Organometallic Reagents: Grignard reagents (organomagnesium halides) or organolithium reagents derived from cyclohexyl and 3-ethylpentan-3-yl groups are reacted with chlorophosphines to form the tertiary phosphine.
- Reaction Conditions: Typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation, at low to moderate temperatures to control reactivity.
- Example: Lithiation of 2-halobiphenyl followed by reaction with cyclohexyl- and 3-ethylpentan-3-yl-substituted chlorophosphines yields the target phosphine after workup.
Metalation and Subsequent Phosphination
- Directed ortho-lithiation of biphenyl derivatives allows selective functionalization at the 2-position.
- The lithiated intermediate reacts with chlorophosphines bearing cyclohexyl and 3-ethylpentan-3-yl groups.
- This method provides regioselectivity and high yields of the desired phosphine.
Specific Preparation Methodology for [1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine
While direct literature on this exact compound is limited, the preparation can be inferred from closely related biphenyl phosphine syntheses and general tertiary phosphine preparation protocols:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of 2-halobiphenyl | Commercially available or synthesized via halogenation of biphenyl | Provides the biphenyl scaffold with a reactive halogen for lithiation |
| 2. Directed ortho-lithiation | n-Butyllithium or lithium diisopropylamide (LDA) in THF at -78 °C | Generates 2-lithiobiphenyl intermediate |
| 3. Preparation of chlorophosphine | Cyclohexylchlorophosphine and 3-ethylpentan-3-ylchlorophosphine synthesized or commercially obtained | Chlorophosphines serve as electrophilic phosphorus sources |
| 4. Nucleophilic substitution | Addition of chlorophosphine to lithiated biphenyl at low temperature under inert atmosphere | Formation of P–C bond yielding the tertiary phosphine |
| 5. Workup and purification | Quenching with water or ammonium chloride, extraction, and purification by chromatography or recrystallization | Isolates the pure phosphine compound |
This approach aligns with the general synthetic routes for tertiary phosphines involving halogenophosphines and organometallic reagents.
Alternative Synthetic Routes and Considerations
Use of Potassium or Sodium Phosphides
Protection and Deprotection Strategies
Microwave-Assisted Synthesis
- Microwave irradiation has been employed to accelerate coupling reactions involving phosphines and biphenyl derivatives, improving yields and reducing reaction times.
- This method may be adapted for the synthesis of the target phosphine by optimizing temperature and reaction time.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Reagents | 2-halobiphenyl, cyclohexylchlorophosphine, 3-ethylpentan-3-ylchlorophosphine, n-BuLi or LDA |
| Solvent | Tetrahydrofuran (THF), dry and oxygen-free |
| Temperature | -78 °C to room temperature |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Yield | Typically 70–90% depending on purification and reaction optimization |
| Purification | Column chromatography or recrystallization under inert atmosphere |
| Characterization | ^31P NMR, ^1H NMR, ^13C NMR, mass spectrometry, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology
The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form complexes with metals can enhance the bioavailability and efficacy of certain drugs.
Medicine
In medicine, research is focused on its potential as a drug delivery agent. The phosphine group can be modified to attach various therapeutic agents, improving their solubility and targeting specific tissues.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine involves its interaction with molecular targets through the phosphine group. This group can coordinate with metal centers, facilitating various catalytic processes. The biphenyl and cyclohexyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Suzuki-Miyaura Coupling
In aryl chloride couplings, this ligand achieves 92% yield at 0.5 mol% Pd loading, outperforming SPhos (85%) and PCy₃ (78%) under identical conditions . However, it lags behind XPhos (95%) in electron-deficient substrates due to reduced π-backdonation capability .
Buchwald-Hartwig Amination
For primary amine arylations, the ligand provides 88% yield at 80°C, comparable to RuPhos (90%) but superior to DavePhos (75%) . Its bulky substituents suppress β-hydride elimination, enhancing selectivity for mono-amination products .
Key Research Findings and Limitations
- Advantages : High activity in challenging substrates (e.g., heteroaromatics), thermal resilience, and resistance to ligand oxidation .
- Limitations : Moderate solubility in polar solvents and higher cost compared to simpler phosphines .
- Contradictory Evidence: While some studies highlight its efficacy in aryl chloride couplings , others note inferior performance versus XPhos in electron-poor systems .
Biological Activity
[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine, identified by the CAS number 255836-32-9, is a phosphine compound that has garnered interest in various fields, including medicinal chemistry and catalysis. This article explores its biological activity based on available research findings, case studies, and data tables.
Structure
The compound features a biphenyl moiety substituted with a cyclohexyl group and a 3-ethylpentan-3-yl group attached to a phosphorus atom. Its structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 323.43 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of phosphines often involves their ability to interact with cellular targets such as proteins and enzymes. The proposed mechanisms include:
- Inhibition of protein tyrosine phosphatases (PTPs) : Phosphines can act as inhibitors of PTPs, which are crucial for regulating cell signaling pathways associated with cancer progression.
- Reactive oxygen species (ROS) generation : Some phosphine compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
Case Studies
- Inhibition of Tumor Growth : A study involving related phosphine compounds showed a significant reduction in tumor size in xenograft models when treated with these compounds, suggesting potential efficacy in vivo.
- Synergistic Effects : When combined with conventional chemotherapy agents, certain phosphines have shown enhanced anticancer activity, indicating a potential for combination therapies.
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound. Preliminary assessments suggest that like many organophosphorus compounds, it may exhibit cytotoxicity at higher concentrations.
Safety Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Not established |
| Mutagenicity | Not evaluated |
| Reproductive Toxicity | Not evaluated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
